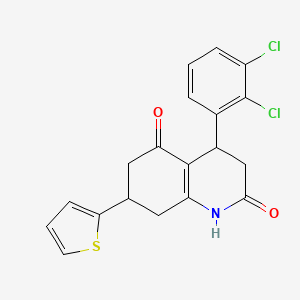![molecular formula C19H22O3 B5601090 3-methyl-1-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5601090.png)
3-methyl-1-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the benzo[c]chromen-6-one derivatives, a class of compounds known for their interesting fluorescence, metal interaction properties, and potential biological activities. Recent studies have expanded our understanding of these compounds, including their synthesis techniques, structural characteristics, and chemical behaviors.
Synthesis Analysis
Novel and efficient synthesis methods have been developed to produce a variety of benzo[c]chromen-6-one derivatives. One approach involves Cs2CO3-promoted reactions between substituted 2-hydroxychalcones and β-ketoesters, facilitating Michael addition, intramolecular aldol, oxidative aromatization, and lactonization reactions in a one-pot process (Poudel & Lee, 2014). Additionally, a metal-free synthesis using tandem photo-thermal-photo reactions from dichlorocoumarins and butadienes has been reported, yielding benzo[c]chromen-6-ones through a sequence of cycloadditions and cyclobutene ring openings (Zhang et al., 2016).
Molecular Structure Analysis
The molecular and supramolecular structures of certain benzo[c]chromen-6-one derivatives have been elucidated through X-ray diffraction techniques. These studies reveal the compound's crystal system, cell constants, and unique features like π-π stacking interactions, which play a crucial role in stabilizing the crystal structure and influencing its chemical properties (Manolov & Morgenstern, 2012).
Chemical Reactions and Properties
Benzo[c]chromen-6-one derivatives exhibit a range of chemical behaviors, including fluorescence and ionochromic properties. For instance, certain derivatives can form colored complexes with metal cations and various anions, leading to significant changes in their absorption and fluorescence properties (Nikolaeva et al., 2020). These reactions highlight the potential utility of benzo[c]chromen-6-one derivatives in sensing applications.
Wissenschaftliche Forschungsanwendungen
Fluorescence and Metal Interaction Studies
Research on chromene derivatives like 7,8,9,10-tetrahydro-3-hydroxybenzo[c]chromen derivatives has shown their potential as fluorescent molecules with metal interaction properties. These compounds have been found to display fluorescence enhancement in the presence of metals, indicating their possible use in developing fluorescence probes for metal ion detection (Gülcan et al., 2021).
Antimicrobial and Antihyperglycemic Activities
The synthesis of coumarin derivatives containing chromene rings has been explored for their potent antioxidant and antihyperglycemic activities. Some synthesized derivatives have shown promising results in DPPH radical scavenging activity and significant decrease in glucose concentration in vivo, indicating their potential in managing oxidative stress and diabetes (Kenchappa et al., 2017).
Synthesis and Structural Studies
Studies on chromane and chromene derivatives have also focused on their synthesis, structural, and conformational analysis. These studies contribute to the understanding of their chemical behavior and potential applications in synthesizing new compounds with desired biological activities (Ciolkowski et al., 2009).
Luminescence and Ionochromic Properties
Research into the luminescence and ionochromic properties of coumarin–triazole derivatives, including chromene derivatives, has demonstrated their potential as multifunctional ionochromic compounds. These compounds can form colored complexes with metal cations and various anions, altering their absorption and fluorescence properties. This indicates their potential application as sensors for detecting metal ions and anions in environmental and biological systems (Nikolaeva et al., 2020).
Oxidative Dehydrogenation and Metal Ion Detection
Studies on coumarinyl scaffolds have shown the oxidative dehydrogenation of these compounds in the presence of copper ions, leading to applications in metal ion detection. This research underscores the potential of chromene derivatives in developing sensitive and selective sensors for metal ions, particularly in cancer cell lines (Dey et al., 2019).
Eigenschaften
IUPAC Name |
3-methyl-1-(3-methylbut-2-enoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-12(2)8-9-21-16-10-13(3)11-17-18(16)14-6-4-5-7-15(14)19(20)22-17/h8,10-11H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFBCUOZJZGDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-6-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5601024.png)

![N-{(3S*,4R*)-1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5601043.png)
![4-(1H-imidazol-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5601045.png)
![5-[(2-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5601050.png)
![N-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5601054.png)
![2-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5601059.png)
![2-thiophenecarbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5601063.png)
![2-{[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]carbonyl}-1-methylazepane](/img/structure/B5601070.png)
![(3S)-1-[4-(dimethylamino)-1-naphthoyl]-N,N-dimethylazepan-3-amine](/img/structure/B5601078.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5601094.png)
![5-[(8-fluoro-2-quinolinyl)carbonyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5601100.png)
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5601104.png)
![1-{[2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5601111.png)